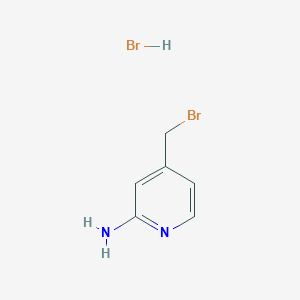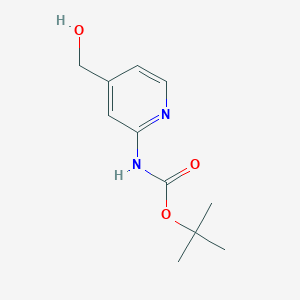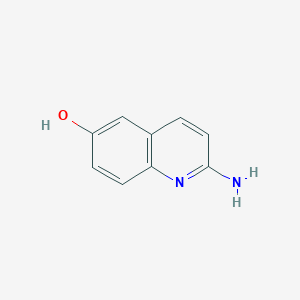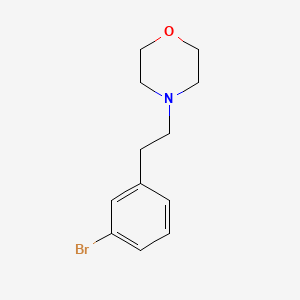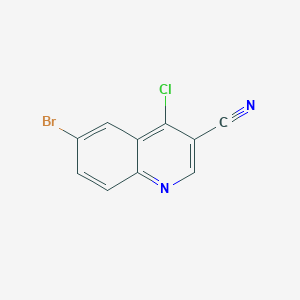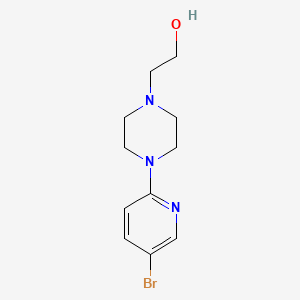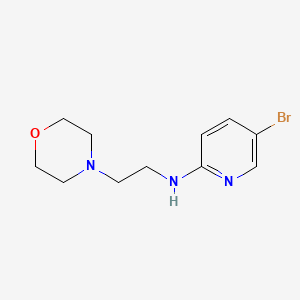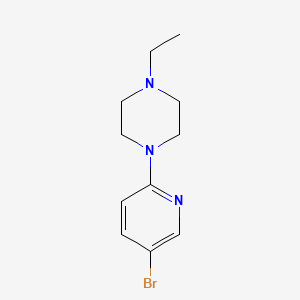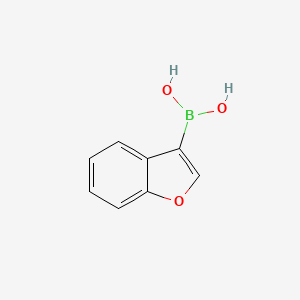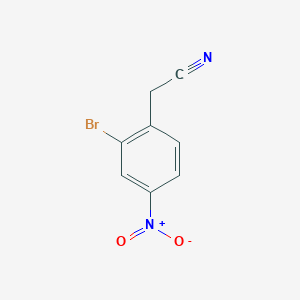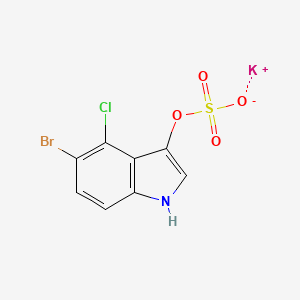
5-Brom-4-chlor-3-indolyl-sulfat-Kalium-Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indolyl sulfate potassium salt is a chemical compound widely used in biomedical research. It is known for its role as a substrate in various enzymatic assays, particularly for detecting β-galactosidase activity. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-3-indolyl sulfate potassium salt is extensively used in scientific research, including:
Chemistry: As a reagent in synthetic organic chemistry for the preparation of indole derivatives.
Biology: As a substrate for detecting β-galactosidase activity in gene expression studies.
Medicine: In drug discovery for screening enzyme inhibitors and activators.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt is the sulfatase enzyme . Sulfatases play a crucial role in the modification of sulfate esters, a process that is vital for various biological activities.
Mode of Action
5-Bromo-4-chloro-3-indolyl sulfate potassium salt acts as a substrate for the sulfatase enzyme . The enzyme cleaves the sulfate group from the substrate, resulting in the formation of a product that can be easily detected, aiding in the study of the enzyme’s activity .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt primarily affects the sulfatase pathway . The cleavage of the sulfate group is a key step in this pathway, influencing various downstream effects. The exact downstream effects can vary depending on the specific sulfatase enzyme and the biological context.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it could have good bioavailability
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt by sulfatase enzymes results in the formation of a detectable product . This allows for the visual identification of enzymatic activity, aiding in the treatment of various diseases including cancer and genetic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt typically involves the bromination and chlorination of indole derivatives. The process begins with the preparation of 5-bromo-4-chloro-1H-indole, which is then reacted with sulfuric acid to form the sulfate ester. The final step involves neutralizing the sulfate ester with potassium hydroxide to obtain the potassium salt .
Industrial Production Methods
Industrial production of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-3-indolyl sulfate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indigo dyes.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen or chemical oxidants like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,5′-dibromo-4,4′-dichloro-indigo.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate: Similar structure but with a different halogen substitution pattern.
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate: Similar compound with a phosphate group instead of a sulfate group.
Uniqueness
5-Bromo-4-chloro-3-indolyl sulfate potassium salt is unique due to its specific halogen substitution pattern and sulfate ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONBCMDYPZGTEU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClKNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635399 |
Source


|
| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6578-07-0 |
Source


|
| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
